REACTION_CXSMILES
|
[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:21])[CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(C)C)(=O)C.[Br:29]Br>>[Br:29][C:7]1[N:8]([CH3:21])[C:9]2[C:14]([C:6]=1[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1)=[CH:13][CH:12]=[C:11]([C:15]([O:17][CH:18]([CH3:19])[CH3:20])=[O:16])[CH:10]=2
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC(C)C)C
|
Name
|
|
Quantity
|
1074 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at the same temperature for additional 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at −10-0° C
|
Type
|
CUSTOM
|
Details
|
quenched with a pre-cooled solution of sodium thiosulfate pentahydrate (13 g) and triethylamine (64.5 g) in water (240 g) while the temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 0-10° C
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated to 40-50° C.
|
Type
|
ADDITION
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Details
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charged with methanol (664 g)
|
Type
|
STIRRING
|
Details
|
After it was stirred at the same temperature for at least 0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the batch was cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed with 56 wt % methanol/water solution (322 g)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo (≦200 Torr) at 50-60° C. until the water content
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.5 (± 2.5) g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |